1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
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Description
The compound "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid" is a brominated pyrimidine derivative with a piperidine ring and a carboxylic acid functional group. This structure suggests potential biological activity, given the prevalence of similar frameworks in pharmacologically active molecules. The presence of a bromine atom indicates that it could be used as a synthetic intermediate for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds has been demonstrated in several studies. For instance, novel pyrrolidine derivatives with a bromo-indolyl moiety were synthesized using electrophilic substitution and characterized by spectroscopic techniques, including IR and NMR spectroscopy . Another study reported the synthesis of a tert-butyl piperidine derivative with a 5-bromopyridinyl substituent, characterized using NMR, MS, and FT-IR, and further analyzed by X-ray diffraction . These methods could potentially be adapted for the synthesis of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid."
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be elucidated using techniques such as NMR, MS, FT-IR, and X-ray diffraction, as shown in the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate . Density functional theory (DFT) is also a valuable tool for optimizing molecular structures and comparing them with experimental data, as demonstrated in the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid .
Chemical Reactions Analysis
Brominated compounds are typically reactive towards nucleophilic substitution reactions, which can be utilized to introduce various substituents into the molecule. The presence of a carboxylic acid group also allows for further derivatization, such as amide formation or esterification. The synthesis of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide exemplifies the transformation of a carboxylic acid into an amide .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidine derivatives can be inferred from spectroscopic data and quantum mechanical studies. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, and quantum chemical calculations provided insights into the compound's electronic structure and reactivity . Similarly, the enantiomeric resolution of a brominated piperidine dione on a chiral column revealed information about its stereochemistry and potential interactions .
Scientific Research Applications
1. Intestinal Motility Research
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be involved in research focusing on the gastrointestinal system, similar to its structural analog diphenoxylate. Diphenoxylate, a piperidine-carboxylic acid derivative, has been shown to inhibit intestinal motility, potentially providing insights into digestive system disorders and treatments (Ylitalo et al., 1975).
2. Anticoagulant Applications
Compounds structurally related to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, such as MD 805, have been utilized as anticoagulants. MD 805 shows potential in maintaining anticoagulation during hemodialysis without increasing proteins released as a result of platelet activation (Matsuo et al., 1986).
3. Anticancer Agent Research
The structural framework of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be explored in the context of anticancer agents. For instance, S-1, a mixture involving a fluoropyrimidine, has been studied for its potential in treating advanced malignancies, highlighting the role of similar compounds in cancer therapy (Chu et al., 2004).
4. Aroma Compound Interactions
Research on homologous carboxylic acids, which could structurally relate to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, has revealed intriguing interactions with aroma compounds, such as those in coffee. This suggests potential applications in understanding and enhancing food flavor and aroma (Miyazawa et al., 2009).
5. Metabolism and Pharmacokinetics Studies
Compounds like 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be subjects of metabolism and pharmacokinetic studies, similar to SB-649868, an orexin receptor antagonist. Such research provides insights into the body's handling of therapeutic agents, critical for drug development and safety assessments (Renzulli et al., 2011).
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXFIHDAKRGAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375499 |
Source
|
Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |
CAS RN |
799283-93-5 |
Source
|
Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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